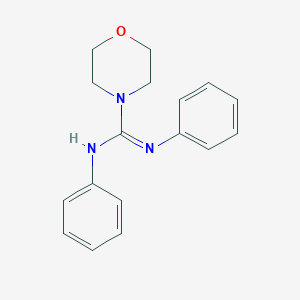
3-(3-Phenoxy-propionylamino)-benzoic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Phenoxy-propionylamino)-benzoic acid ethyl ester is a chemical compound that has gained significant attention in scientific research due to its various applications. It is also known as ethyl 3-(3-phenoxypropionylamino)benzoate or EPPB. This compound has been synthesized using different methods, and its mechanism of action has been studied in detail.
科学研究应用
3-(3-Phenoxy-propionylamino)-benzoic acid ethyl ester has been used in various scientific research applications. It has been reported to inhibit the growth of cancer cells, including breast, lung, and colon cancer cells. It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. Additionally, 3-(3-Phenoxy-propionylamino)-benzoic acid ethyl ester has been reported to have anti-inflammatory properties and to inhibit the production of pro-inflammatory cytokines.
作用机制
The mechanism of action of 3-(3-Phenoxy-propionylamino)-benzoic acid ethyl ester involves its ability to inhibit the activity of MMPs and to induce apoptosis in cancer cells. MMPs are involved in the breakdown of extracellular matrix proteins, which are essential for the growth and metastasis of cancer cells. By inhibiting the activity of MMPs, 3-(3-Phenoxy-propionylamino)-benzoic acid ethyl ester can prevent the growth and spread of cancer cells. Additionally, 3-(3-Phenoxy-propionylamino)-benzoic acid ethyl ester can induce apoptosis in cancer cells by activating caspase-3, which is a key enzyme involved in the apoptotic pathway.
Biochemical and Physiological Effects:
3-(3-Phenoxy-propionylamino)-benzoic acid ethyl ester has been reported to have various biochemical and physiological effects. It has been shown to inhibit the activity of MMPs, which are involved in the breakdown of extracellular matrix proteins. Additionally, 3-(3-Phenoxy-propionylamino)-benzoic acid ethyl ester has been reported to have anti-inflammatory properties and to inhibit the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells by activating caspase-3.
实验室实验的优点和局限性
One of the advantages of using 3-(3-Phenoxy-propionylamino)-benzoic acid ethyl ester in lab experiments is its ability to inhibit the activity of MMPs, which are involved in the breakdown of extracellular matrix proteins. This makes it a useful tool for studying the role of MMPs in various biological processes, including cancer growth and metastasis. Additionally, 3-(3-Phenoxy-propionylamino)-benzoic acid ethyl ester has been shown to have anti-inflammatory properties, which make it a useful tool for studying the inflammatory response in various diseases.
One of the limitations of using 3-(3-Phenoxy-propionylamino)-benzoic acid ethyl ester in lab experiments is its limited solubility in water. This can make it difficult to prepare solutions of the compound for use in experiments. Additionally, the compound has not been extensively studied in vivo, which limits its potential applications in animal models of disease.
未来方向
There are several future directions for research on 3-(3-Phenoxy-propionylamino)-benzoic acid ethyl ester. One area of research could focus on the development of new synthesis methods that yield higher yields of the compound. Another area of research could focus on the development of new analogs of the compound that have improved solubility and bioavailability. Additionally, further studies could be conducted to investigate the in vivo effects of the compound in animal models of disease. Finally, the potential use of 3-(3-Phenoxy-propionylamino)-benzoic acid ethyl ester as a therapeutic agent for cancer and other diseases could be explored further.
Conclusion:
In conclusion, 3-(3-Phenoxy-propionylamino)-benzoic acid ethyl ester is a chemical compound that has gained significant attention in scientific research due to its various applications. It has been synthesized using different methods, and its mechanism of action has been studied in detail. The compound has been shown to inhibit the growth of cancer cells, including breast, lung, and colon cancer cells, and to have anti-inflammatory properties. While there are limitations to the use of 3-(3-Phenoxy-propionylamino)-benzoic acid ethyl ester in lab experiments, there are several future directions for research that could lead to new applications for the compound.
合成方法
The synthesis of 3-(3-Phenoxy-propionylamino)-benzoic acid ethyl ester has been achieved using different methods. One of the methods involves the reaction of ethyl 3-aminobenzoate with 3-phenoxypropionyl chloride in the presence of pyridine. Another method involves the reaction of ethyl 3-aminobenzoate with 3-phenoxypropionic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Both methods have been reported to yield the desired compound in good to excellent yields.
属性
产品名称 |
3-(3-Phenoxy-propionylamino)-benzoic acid ethyl ester |
|---|---|
分子式 |
C18H19NO4 |
分子量 |
313.3 g/mol |
IUPAC 名称 |
ethyl 3-(3-phenoxypropanoylamino)benzoate |
InChI |
InChI=1S/C18H19NO4/c1-2-22-18(21)14-7-6-8-15(13-14)19-17(20)11-12-23-16-9-4-3-5-10-16/h3-10,13H,2,11-12H2,1H3,(H,19,20) |
InChI 键 |
IWYYOHBUUYRWNT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CCOC2=CC=CC=C2 |
规范 SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CCOC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(Spiro[2.3]hex-1-ylcarbonyl)indoline](/img/structure/B258901.png)
![N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(dimethylamino)carbonyl]vinyl}benzamide](/img/structure/B258907.png)


![4-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]morpholine](/img/structure/B258914.png)

![4-fluoro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B258918.png)
![1-(Dimethylamino)-3-[(3-ethylphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B258920.png)

![N-Benzyl-2-(5-p-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B258923.png)
![2-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B258925.png)

![[4-(2-Methyl-benzyl)-piperazin-1-yl]-(3,4,5-trimethoxy-phenyl)-methanone](/img/structure/B258927.png)
![N-[1-(3-Imidazol-1-yl-propylcarbamoyl)-2-phenyl-vinyl]-benzamide](/img/structure/B258928.png)